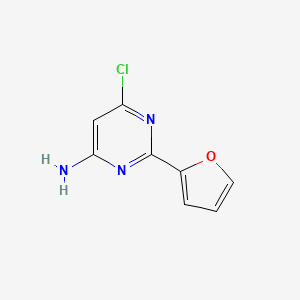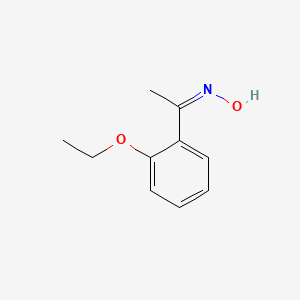
(3,5-Dibromofenil)hidracina
Descripción general
Descripción
(3,5-Dibromophenyl)hydrazine is a chemical compound with the molecular formula C6H6Br2N2 It is characterized by the presence of two bromine atoms attached to the phenyl ring at the 3 and 5 positions, and a hydrazine group (-NH-NH2) attached to the phenyl ring
Aplicaciones Científicas De Investigación
(3,5-Dibromophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Safety and Hazards
Hydrazine compounds, in general, are highly flammable and harmful if swallowed, in contact with skin, or if inhaled . They can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause cancer . They are also toxic to aquatic life with long-lasting effects .
Mecanismo De Acción
Target of Action
The primary target of (3,5-Dibromophenyl)hydrazine is the mitochondrial thioredoxin reductase (TrxR) . TrxR is an important enzyme that regulates the cellular redox system .
Mode of Action
(3,5-Dibromophenyl)hydrazine interacts with TrxR by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . This interaction inhibits the activity of TrxR .
Biochemical Pathways
The inhibition of TrxR by (3,5-Dibromophenyl)hydrazine leads to a build-up of reactive oxygen species . This triggers a cascade of processes that lead to apoptosis .
Pharmacokinetics
It’s known that the activity of au-based compounds like (3,5-dibromophenyl)hydrazine is highly dependent on their lipophilicity . An increase in lipophilicity generally results in higher activity .
Result of Action
The result of (3,5-Dibromophenyl)hydrazine’s action is the induction of apoptosis in cells . Specifically, it has shown potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations .
Action Environment
The action of (3,5-Dibromophenyl)hydrazine is influenced by the environment within the cell. Since the mitochondrial membrane potential is higher (more negative) in cancer cells compared to normal cells, lipophilic, cationic Au-NHCs like (3,5-Dibromophenyl)hydrazine can selectively target mitochondria in cancer cells over normal cells .
Análisis Bioquímico
Biochemical Properties
It is known that hydrazine derivatives can interact with various enzymes and proteins . For instance, hydrazine can react with carbonyls to form hydrazones, a process that is often used in organic synthesis
Cellular Effects
It has been reported that Au-NHC complexes functionalised with 3,5-dibromophenyl substituents showed potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations
Molecular Mechanism
It is known that hydrazine and its derivatives can undergo a variety of reactions, including the formation of hydrazones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromophenyl)hydrazine typically involves the bromination of phenylhydrazine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3 and 5 positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of (3,5-Dibromophenyl)hydrazine may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and the control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dibromophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding phenylhydrazine derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Azo compounds or nitroso derivatives.
Reduction: Phenylhydrazine derivatives.
Substitution: Various substituted phenylhydrazine compounds.
Comparación Con Compuestos Similares
Phenylhydrazine: Lacks the bromine atoms and has different reactivity and applications.
(2,4-Dibromophenyl)hydrazine: Similar structure but with bromine atoms at different positions, leading to different chemical properties and reactivity.
(3,5-Dichlorophenyl)hydrazine:
Uniqueness: (3,5-Dibromophenyl)hydrazine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for specific synthetic and research applications.
Propiedades
IUPAC Name |
(3,5-dibromophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGHMHUGWGBHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613401 | |
| Record name | (3,5-Dibromophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861597-19-5 | |
| Record name | (3,5-Dibromophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



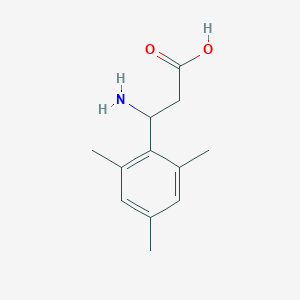


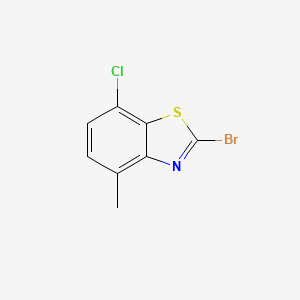
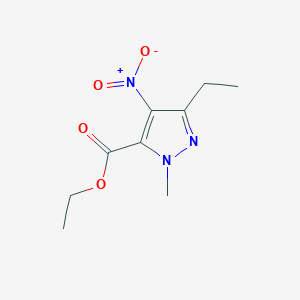
![4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1629462.png)
![6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629464.png)

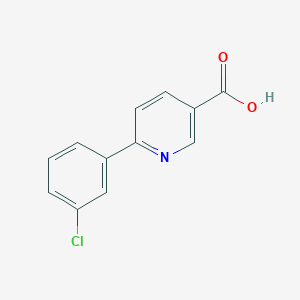
![5,8-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1629472.png)
